molecular formula C19H21N5O2 B4186888 N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

Cat. No.: B4186888
M. Wt: 351.4 g/mol
InChI Key: KNZCRLUUZUYQKV-UHFFFAOYSA-N
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Description

N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound with a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .

Scientific Research Applications

N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and acetamide-containing molecules. Examples are:

Uniqueness

What sets N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[1-methyl-5-(phenylcarbamoylamino)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13(25)20-11-10-18-23-16-12-15(8-9-17(16)24(18)2)22-19(26)21-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,25)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZCRLUUZUYQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Reactant of Route 6
N-(2-{1-METHYL-5-[(PHENYLCARBAMOYL)AMINO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE

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